4-Nitrophenyl-beta-D-galactopyranoside

概述

描述

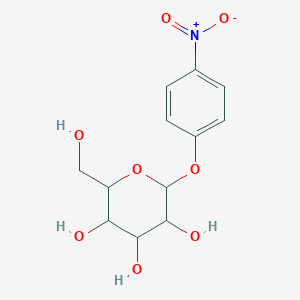

4-Nitrophenyl-beta-D-galactopyranoside is an organic compound with the chemical formula C12H15NO8. It is a derivative of beta-D-galactoside and monosaccharide, characterized by the presence of a nitrophenyl group attached to the galactopyranoside moiety. This compound is commonly used as a substrate in enzymatic assays to measure the activity of beta-galactosidase enzymes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl-beta-D-galactopyranoside typically involves the reaction of 4-nitrophenol with beta-D-galactopyranosyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound in its pure form .

化学反应分析

Types of Reactions: 4-Nitrophenyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of beta-galactosidase enzymes, this compound is hydrolyzed to produce 4-nitrophenol and D-galactose.

Major Products Formed:

Hydrolysis: 4-nitrophenol and D-galactose.

Reduction: 4-aminophenyl-beta-D-galactopyranoside.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₅NO₈

- Molecular Weight : 301.3 g/mol

- CAS Number : 3150-24-1

- Purity : >98%

ONPG consists of a nitrophenyl group linked to a β-D-galactopyranoside moiety. The compound is colorless until hydrolyzed by β-galactosidase, which releases o-nitrophenol, resulting in a bright yellow color that can be quantitatively measured using spectrophotometry .

Enzyme Activity Measurement

ONPG serves as a colorimetric substrate for quantifying β-galactosidase activity. The hydrolysis of ONPG by the enzyme leads to the formation of o-nitrophenol, which can be detected at wavelengths between 400-420 nm . This property makes ONPG invaluable in:

- Microbiology : Identifying bacterial strains based on their ability to metabolize lactose. For instance, E. coli strains can be differentiated through ONPG assays, aiding in clinical diagnostics and food safety testing .

- Biochemical Assays : Used in enzyme assays to determine kinetic parameters such as (Michaelis constant) and (maximum reaction velocity), providing insights into enzyme efficiency and regulation .

Molecular Biology and Genetic Studies

ONPG is integral in studying gene expression through reporter gene technology. By linking the expression of a gene to β-galactosidase production, researchers can quantify gene activity under various conditions, facilitating:

- Drug Discovery : Assessing how different compounds affect gene expression by measuring ONPG hydrolysis rates in genetically modified organisms .

- Gene Regulation Studies : Understanding how environmental factors influence gene expression levels through quantitative analysis of enzyme activity .

Diagnostic Applications

The utility of ONPG extends to diagnostic applications, particularly in:

- Lactose Intolerance Testing : ONPG assays help measure residual lactose levels in lactose-free products, ensuring compliance with dietary standards. A novel enzymatic method termed LOLAC has been developed for accurate lactose quantification using ONPG .

- Hydrogel-Based Assays : Recent studies have explored the use of gelatine-based hydrogels containing ONPG for detecting β-galactosidase activity in complex samples like microbial cultures or physiological fluids. This approach simplifies enzyme detection while maintaining specificity .

Case Study 1: Hydrogel-Based Detection of Enzymes

A study demonstrated the effectiveness of gelatin hydrogels containing entrapped ONPG as a low-cost method for detecting β-galactosidase activity. The assay involved applying a buffer solution to the hydrogel and monitoring color change, which indicated enzyme presence. This method proved useful for differentiating microorganisms during fermentation processes and assessing enzyme purity during production stages .

Case Study 2: Lactose Measurement in Dairy Products

Research conducted on lactose-free dairy products utilized ONPG to develop an enzymatic assay that accurately quantifies residual lactose levels. The LOLAC method showed improved sensitivity and selectivity compared to traditional assays, making it suitable for analyzing complex matrices like infant formula .

作用机制

The primary mechanism of action of 4-Nitrophenyl-beta-D-galactopyranoside involves its hydrolysis by beta-galactosidase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond between the galactose and nitrophenyl moieties, resulting in the formation of 4-nitrophenol and D-galactose. This reaction is highly specific and is used to measure the activity of beta-galactosidase in various biological samples .

相似化合物的比较

4-Nitrophenyl-beta-D-galactopyranoside is unique due to its specific interaction with beta-galactosidase enzymes. Similar compounds include:

2-Nitrophenyl-beta-D-galactopyranoside: Similar in structure but with the nitro group positioned at the 2-position instead of the 4-position.

4-Nitrophenyl-alpha-D-galactopyranoside: Similar in structure but with an alpha-glycosidic linkage instead of a beta-glycosidic linkage.

4-Nitrophenyl-beta-D-glucopyranoside: Similar in structure but with a glucose moiety instead of a galactose moiety.

These compounds share similar properties but differ in their enzymatic specificity and reactivity, making this compound particularly useful for specific applications involving beta-galactosidase .

生物活性

4-Nitrophenyl-beta-D-galactopyranoside (PNPG) is a synthetic compound widely used as a substrate in enzymatic assays, particularly for the enzyme β-galactosidase. Its biological activity is primarily characterized by its hydrolysis to release 4-nitrophenol, which can be quantitatively measured. This article explores the biological properties, mechanisms of action, and applications of PNPG in various research contexts.

- Molecular Formula : C₁₂H₁₅N₁O₈

- Molecular Weight : 301.249 g/mol

- Melting Point : 180-184 °C

- Solubility : Soluble in organic solvents such as DMSO and DMF, slightly soluble in ethanol, and has limited solubility in aqueous buffers (approximately 0.09 mg/ml in PBS at pH 7.2) .

PNPG acts as a chromogenic substrate for β-galactosidase. Upon enzymatic cleavage, it releases 4-nitrophenol, which can be detected colorimetrically at a wavelength of 420 nm. This reaction is crucial for determining enzyme activity and substrate specificity . The hydrolysis of PNPG involves several steps:

- Enzyme Binding : The β-galactosidase enzyme binds to the PNPG substrate.

- Cleavage Reaction : The glycosidic bond between the galactose and the nitrophenyl group is cleaved.

- Product Formation : Release of 4-nitrophenol occurs, which can be quantified spectrophotometrically.

Biological Applications

PNPG is extensively used in various biological and biochemical assays:

- Enzyme Activity Assays : It serves as a standard substrate for measuring β-galactosidase activity in different organisms, including bacteria like Escherichia coli .

- Substrate Specificity Studies : Researchers utilize PNPG to investigate the specificity of different β-galactosidases, including thermostable variants from extremophiles .

- Transglycosylation Reactions : In some studies, PNPG has been employed to explore transglycosylation mechanisms mediated by glycosidases .

Case Study 1: Hydrolysis Kinetics

A study examined the hydrolysis kinetics of PNPG under varying pH conditions. It was found that the rate of hydrolysis increased significantly in alkaline conditions compared to acidic environments, demonstrating a pH-dependent mechanism that affects enzyme activity .

| pH Level | Rate Constant (s⁻¹) |

|---|---|

| 2 | 0.01 |

| 7 | 0.15 |

| 12 | 0.27 |

Case Study 2: Enzyme Catalysis

Research focusing on E. coli β-galactosidase revealed that PNPG hydrolysis proceeds through a galactosyl-enzyme intermediate. This study utilized quantum mechanics/molecular mechanics (QM/MM) simulations to elucidate the catalytic mechanism .

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185401 | |

| Record name | 4-Nitrophenylgalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-24-1 | |

| Record name | p-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylgalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrophenyl-beta-D-galactoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenylgalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl-beta-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。